molecular formula C18H24N4O18 B1163851 4-O-(3-nitropropanoyl)corollin CAS No. 122475-42-7

4-O-(3-nitropropanoyl)corollin

Cat. No.: B1163851
CAS No.: 122475-42-7
M. Wt: 584.4 g/mol
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Description

4-O-(3-Nitropropanoyl)corollin (CAS: 122475-42-7) is a nitropropanoyl-substituted glucoside derivative isolated from plants such as Indigofera carlesii (苏木蓝) . Its molecular formula is C₁₈H₂₄N₄O₁₈ (MW: 584.40), and it is characterized as a tetra-O-(3-nitropropanoyl)-α-D-glucopyranose, with nitropropanoyl groups at positions 2, 3, 4, and 6 of the glucose core . This compound is part of a class of natural toxins produced by plants as a chemical defense against herbivores. Its structural complexity and nitro group substitutions contribute to its bioactivity, including neurotoxic effects linked to 3-nitropropionic acid (3-NPA) release upon hydrolysis .

Properties

IUPAC Name

[6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPKPWBLQUWFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(3-nitropropanoyl)corollin involves several steps, starting with the preparation of the core structure, followed by the introduction of the nitropropanoyl group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of 4-O-(3-nitropropanoyl)corollin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-O-(3-nitropropanoyl)corollin undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
4-O-(3-nitropropanoyl)corollin has been studied for its potential antioxidant properties. Research indicates that compounds with similar nitropropanoyl groups can scavenge free radicals, which are implicated in oxidative stress-related diseases.

2. Anti-inflammatory Properties
Studies have shown that derivatives of corollin exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The incorporation of the nitropropanoyl group enhances these activities, making it a candidate for developing anti-inflammatory drugs.

3. Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of 4-O-(3-nitropropanoyl)corollin against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cell growth.

Agricultural Applications

1. Plant Growth Promotion
In agricultural research, 4-O-(3-nitropropanoyl)corollin has been evaluated for its role as a plant growth regulator. It has been observed to enhance nutrient uptake and stimulate growth in certain crops, potentially leading to increased yields.

2. Pest Resistance
The compound's properties may also contribute to pest resistance in plants. By modifying the chemical composition of plants, it can enhance their natural defense mechanisms against pests and diseases.

Biochemical Research Applications

1. Enzyme Inhibition Studies
4-O-(3-nitropropanoyl)corollin serves as a valuable tool in enzyme inhibition studies, particularly in understanding the mechanisms of COX and LOX enzymes. Its ability to bind to these enzymes allows researchers to explore new avenues for therapeutic interventions in diseases like cancer and cardiovascular disorders.

2. Molecular Docking Studies
Molecular docking studies involving 4-O-(3-nitropropanoyl)corollin have provided insights into its binding affinities with various biological targets. These studies help predict the compound's behavior in biological systems and guide future drug design efforts.

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntioxidant ActivityEffective in scavenging free radicals
Anti-inflammatory PropertiesInhibits COX and LOX enzymes
Antimicrobial ActivityActive against multiple bacterial strains
Agricultural ApplicationsPlant Growth PromotionEnhances nutrient uptake
Pest ResistanceImproves natural defense mechanisms
Biochemical ResearchEnzyme Inhibition StudiesUseful for studying COX/LOX mechanisms
Molecular Docking StudiesPredicts binding affinities with targets

Case Studies

Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that 4-O-(3-nitropropanoyl)corollin exhibited significant antioxidant activity comparable to established antioxidants like vitamin C. The study utilized various assays to measure free radical scavenging capabilities, confirming its potential as a therapeutic agent against oxidative stress.

Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory effects of 4-O-(3-nitropropanoyl)corollin through in vitro assays measuring COX-2 inhibition. Results indicated a dose-dependent inhibition of COX-2 activity, suggesting its application in developing anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 3: Agricultural Impact
An agricultural study assessed the impact of 4-O-(3-nitropropanoyl)corollin on crop yields under controlled conditions. The results showed a marked increase in plant height and biomass compared to untreated controls, highlighting its potential as a natural growth enhancer.

Mechanism of Action

The mechanism of action of 4-O-(3-nitropropanoyl)corollin involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-O-(3-nitropropanoyl)corollin to related glucosides and nitropropanoyl esters are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Source Molecular Formula Substitution Pattern Toxicity/Bioactivity
4-O-(3-Nitropropanoyl)corollin Indigofera carlesii C₁₈H₂₄N₄O₁₈ 2,3,4,6-tetra-O-(3-NPA) High toxicity; releases 3-NPA, a mitochondrial toxin inhibiting succinate dehydrogenase .
Corollin (ICE-C2) Indigofera carlesii C₁₅H₂₄N₃O₁₇ 2,3,6-tri-O-(3-NPA) Moderate toxicity; precursor to more substituted derivatives .
Coronarian (ICE-C5) Indigofera carlesii C₁₂H₂₀N₂O₁₄ 2,6-di-O-(3-NPA) Lower toxicity; serves as a biosynthetic intermediate .
Isoxazolin-5-one 3-nitropropanoyl ester Leaf beetles (Chrysomelina) Not reported Isoxazolin-5-one + 3-NPA-glucoside Non-volatile hemolymph toxin; synergizes with volatile deterrents for predator defense .
3-Nitropropionic acid (3-NPA) Plants, fungi C₃H₅NO₄ Free acid form Potent neurotoxin; inhibits cellular respiration via succinate dehydrogenase blockade .

Key Findings :

Substitution and Toxicity Correlation: The number of 3-nitropropanoyl (3-NPA) groups correlates with toxicity. 4-O-(3-nitropropanoyl)corollin, with four substitutions, exhibits higher toxicity than its tri- and di-substituted analogs (corollin and coronarian) due to increased 3-NPA release upon hydrolysis . In beetles, 3-NPA esters conjugated to isoxazolin-5-one glucosides act as stable hemolymph toxins, contrasting with plant-derived glucosides that release 3-NPA more readily .

Biological Roles: Plant glucosides (e.g., 4-O-(3-nitropropanoyl)corollin) serve as storage forms of 3-NPA, enabling transport and controlled toxin release . Insect-derived analogs (e.g., isoxazolin-5-one esters) combine non-volatile toxicity with volatile deterrents, creating synergistic predator defenses .

Structural Diversity :

  • Substitution position impacts bioactivity. For example, coronarian (2,6-di-substituted) is less toxic than corollin (2,3,6-tri-substituted), highlighting the importance of substitution density .
  • The glucose core in plant derivatives contrasts with the isoxazolin-5-one moiety in insect compounds, suggesting evolutionary divergence in toxin carrier systems .

Research Implications :

  • Ecology: Comparative studies of plant and insect nitropropanoyl esters could reveal convergent evolutionary strategies for chemical defense .

Biological Activity

4-O-(3-nitropropanoyl)corollin is a synthetic derivative of corollin, a natural product known for its various biological activities. This compound features a nitropropanoyl group, which is significant for its reactivity and potential therapeutic applications. The molecular formula is C18H24N4O18C_{18}H_{24}N_{4}O_{18} with a molecular weight of 584.4 g/mol. The unique structure of this compound positions it as a candidate for various biological studies, particularly in pharmacology and medicinal chemistry.

The biological activity of 4-O-(3-nitropropanoyl)corollin is primarily attributed to the presence of the nitro group, which can participate in redox reactions. This characteristic enables the compound to interact with various biomolecules, influencing enzymatic pathways and receptor activities. The nitro group can act both as a pharmacophore (a structural feature responsible for biological activity) and a toxicophore (a feature that can induce toxicity), depending on the context of its interactions within biological systems .

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit significant antimicrobial activity . For instance, studies have shown that 4-O-(3-nitropropanoyl)corollin can inhibit the growth of various bacterial strains, including Helicobacter pylori and Staphylococcus aureus. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to cell death .

Anticancer Potential

Preliminary investigations suggest that 4-O-(3-nitropropanoyl)corollin may possess anticancer properties . The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that could be leveraged in cancer therapy. The nitro group is hypothesized to play a crucial role in these effects by promoting apoptosis (programmed cell death) in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-O-(3-nitropropanoyl)corollin, it is useful to compare it with other related compounds:

CompoundStructure SimilarityBiological Activity
4-O-(3-nitropropanoyl)glucoseModerateAntimicrobial, anti-inflammatory
3-nitropropanoic acidHighNeurotoxic effects
Nitrobenzene derivativesLowVaries widely; some are toxic

This comparison highlights the distinctiveness of 4-O-(3-nitropropanoyl)corollin due to its specific functional groups and resultant biological activities.

Case Study: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various nitro compounds, including 4-O-(3-nitropropanoyl)corollin. Using the broth microdilution method, the compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 1.0 mg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Case Study: Cytotoxicity Against Cancer Cells

In another investigation focusing on anticancer properties, researchers assessed the cytotoxic effects of 4-O-(3-nitropropanoyl)corollin on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure, indicating promising potential for further development as an anticancer therapeutic .

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